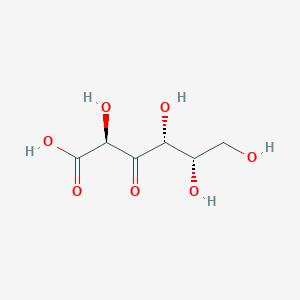
3-dehydro-L-gulonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dehydro-L-gulonate belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from L-gulonic acid. This compound can also be converted into 3-dehydro-L-gulonic acid 6-phosphate.
3-dehydro-L-gulonic acid is a derivative of L-gulonic acid having a keto group at the 3-position. It has a role as an Escherichia coli metabolite. It is a ketoaldonic acid and a hexonic acid. It derives from a L-gulonic acid. It is a conjugate acid of a this compound.
Wissenschaftliche Forschungsanwendungen
Introduction to 3-Dehydro-L-Gulonate
This compound is an organic compound derived from L-gulonic acid, characterized by the presence of a keto group at the 3-position. It is classified under sugar acids and derivatives, which are compounds containing a saccharide unit with a carboxylic acid group. This compound plays significant roles in various biochemical pathways and has applications in both research and industry.
Biochemical Role and Enzymatic Reactions
This compound is primarily produced through the action of the enzyme L-gulonate 3-dehydrogenase, which catalyzes the oxidation of L-gulonate to this compound. This reaction is part of the pentose and glucuronate interconversion pathways, which are crucial for carbohydrate metabolism in various organisms, including bacteria and mammals .
Enzyme Characteristics
- Enzyme Name : L-gulonate 3-dehydrogenase
- Enzyme Commission Number : EC 1.1.1.45
- Reaction : L gulonate+NAD+⇌3 dehydro L gulonate+NADH+H+
- Substrates : L-gulonate and NAD+
- Products : this compound, NADH, and H+
The enzyme exhibits low activity towards other structurally related organic acids, indicating its specificity towards L-gulonate .
Metabolic Studies
This compound serves as an important intermediate in metabolic studies involving sugar acids. Its role in metabolic pathways can help elucidate the biochemical processes in various organisms, contributing to our understanding of metabolism-related diseases.
Biotechnology and Industrial Applications
The compound has potential applications in biotechnology, particularly in the production of biochemicals through microbial fermentation processes. For instance, certain strains of bacteria can utilize this compound as a substrate for producing valuable metabolites such as organic acids and alcohols .
Food Industry
Given its classification as a sugar acid derivative, this compound could be explored for use as a food additive or preservative due to its potential antimicrobial properties. Its stability and solubility characteristics make it suitable for incorporation into various food products.
Pharmaceutical Research
In pharmaceutical research, understanding the metabolic pathways involving this compound can lead to new therapeutic approaches for diseases linked to carbohydrate metabolism disorders. Its derivatives may also be investigated for potential medicinal properties.
Case Study 1: Enzymatic Activity Characterization
A study focused on the enzymatic activity of L-gulonate 3-dehydrogenase demonstrated that this enzyme efficiently converts L-gulonate into this compound under specific conditions, highlighting its potential for industrial applications in biocatalysis .
Case Study 2: Microbial Fermentation
Research involving Clostridium beijerinckii revealed that this bacterium could metabolize this compound effectively during fermentation processes, leading to the production of butyric acid and other metabolites. This finding suggests that utilizing this compound in fermentation can enhance yield and efficiency in bioprocessing applications .
Eigenschaften
Molekularformel |
C6H10O7 |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
(2S,4R,5S)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/t2-,3+,5-/m0/s1 |
InChI-Schlüssel |
WTAHRPBPWHCMHW-LWKDLAHASA-N |
SMILES |
C(C(C(C(=O)C(C(=O)O)O)O)O)O |
Isomerische SMILES |
C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(=O)C(C(=O)O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















